(3R)-3-Ethyloxolan-2-one
Description
(3R)-3-Ethyloxolan-2-one is a chiral γ-lactone characterized by a five-membered oxolanone ring with an ethyl substituent at the 3R position. Its structure (C₆H₁₀O₂) includes a ketone group at position 2 and an ethyl group that confers stereochemical and electronic uniqueness.
Properties
CAS No. |
55232-21-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(3R)-3-ethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-4-8-6(5)7/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
DFEMJYIRAXUQQB-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@@H]1CCOC1=O |
Canonical SMILES |
CCC1CCOC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Ethyloxolan-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the intramolecular esterification of 3-hydroxybutanoic acid derivatives. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, (3R)-3-Ethyloxolan-2-one can be produced through the fermentation of renewable resources followed by chemical modification. This approach is environmentally friendly and cost-effective, making it suitable for large-scale production. The fermentation process typically involves the use of genetically engineered microorganisms that can produce the desired precursor, which is then chemically converted to the target compound.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Ethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of (3R)-3-Ethyloxolan-2-one can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxygen atom in the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives of the lactone.
Scientific Research Applications
Chemistry: (3R)-3-Ethyloxolan-2-one is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the production of enantiomerically pure compounds, which are important in asymmetric synthesis and catalysis.
Biology: In biological research, (3R)-3-Ethyloxolan-2-one is used as a precursor for the synthesis of bioactive molecules. It is also studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals. Its chiral nature makes it valuable for the development of drugs with specific enantiomeric forms.
Industry: In the materials science industry, (3R)-3-Ethyloxolan-2-one is used in the production of polymers and resins. Its unique properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of (3R)-3-Ethyloxolan-2-one involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the compound’s lactone ring can undergo nucleophilic attack, leading to ring-opening and subsequent transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares (3R)-3-Ethyloxolan-2-one with key analogs, highlighting substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity: The ethyl group in (3R)-3-Ethyloxolan-2-one enhances lipophilicity compared to polar analogs like hydroxyl- or amino-substituted oxolanones . The butenyl group in 3k introduces alkene reactivity (e.g., cycloadditions), as evidenced by its ¹H NMR signals (δ 5.85–5.71 ppm for vinyl protons) .
Functional Group Influence on Applications: Hydroxyphenyl derivatives () exhibit hydrogen-bonding capacity, suggesting utility in drug design (e.g., targeting antioxidant pathways) . The amino group in ’s compound enables nucleophilic reactions, though steric hindrance from the trimethylsilyl group may limit accessibility .
Synthetic Methods :
- Analogs like 3k are synthesized via epoxide carbonylation (General Procedure A), yielding high purity (84% after chromatography) . Similar methods may apply to (3R)-3-Ethyloxolan-2-one.
Research Findings and Implications
- Electron-withdrawing groups (e.g., ketones) stabilize the lactone ring, while electron-donating groups (e.g., hydroxyl) may enhance solubility .
- Biological Relevance: Hydroxyphenyl-substituted oxolanones () mimic natural polyphenols, suggesting antimicrobial or anti-inflammatory activity .
- Industrial Applications: Ethyl-substituted γ-lactones are used in flavor/fragrance industries, while amino derivatives serve as peptide mimics .
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